2-Boc-2,7-diazaspiro[4.5]decane oxalate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIIOROVJSTREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-54-3 | |
| Record name | 2,7-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2,7-diazaspiro[4.5]decane oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of linear precursors using appropriate catalysts and reaction conditions. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Boc-2,7-diazaspiro[4.5]decane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic core, which can be further modified for specific applications in research and industry.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
2-Boc-2,7-diazaspiro[4.5]decane oxalate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it an attractive scaffold for drug design, particularly in developing compounds targeting specific biological pathways. The compound's reactivity allows it to participate in diverse chemical reactions, making it versatile for synthesizing more complex molecules.
Therapeutic Potential
Preliminary studies suggest that this compound may exhibit significant biological activity. It has been investigated for its interactions with biological targets, including receptors and enzymes involved in various diseases. For instance, its potential role as an inhibitor of diacylglycerol kinase alpha has been noted, which is relevant for modulating immune responses.
Chemical Research
Reference Standard
In chemical research, this compound is utilized as a reference standard due to its well-characterized properties and reactivity profile. This application is essential for validating new synthetic methods and assessing the purity of related compounds in research settings .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that highlight its complexity and versatility. Common synthetic routes include reactions with oxalic acid under controlled conditions to yield the desired oxalate derivative.
Interaction Studies
Research into the interaction of this compound with biological molecules is ongoing. Initial assessments indicate that the compound may bind with high affinity to certain receptors, suggesting potential therapeutic applications in treating conditions related to these targets .
Case Studies and Findings
Several studies have explored the binding affinities of this compound with dopamine transporters and other relevant biological targets. These investigations are critical for elucidating the compound's mechanism of action and therapeutic potential in drug development .
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds regarding their notable features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tert-butyl 2,7-diazaspiro[4.5]decane | Spirocyclic | Lacks oxalate moiety; studied for antimicrobial properties |
| 1-Amino-3-methylpyrrolidine | Heterocyclic | Exhibits different biological activities; simpler structure |
| 3-Amino-1-benzylpyrrolidine | Heterocyclic | Similar nitrogen content; used in drug design |
This comparison highlights the unique aspects of this compound while illustrating the diversity within this class of chemicals.
Mechanism of Action
The mechanism by which 2-Boc-2,7-diazaspiro[4.5]decane oxalate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Spiro[4.5]decane Derivatives
- Nitrogen vs. Oxygen Substitution : Compounds with nitrogen atoms (e.g., diazaspiro derivatives) exhibit stronger hydrogen-bonding capabilities compared to oxygen-containing analogs (e.g., 1,4-dioxaspiro[4.5]decane), enhancing interactions with biological targets like serotonin receptors .
- Substituent Effects : The Boc group in this compound provides steric protection and acid-labile deprotection kinetics, unlike the methyl group in 7-methyl-2,7-diazaspiro[4.5]decane, which increases lipophilicity but lacks synthetic versatility .
Biological Activity
2-Boc-2,7-diazaspiro[4.5]decane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The spirocyclic structure, combined with the Boc (tert-butoxycarbonyl) protecting group, enhances the compound's stability and reactivity, making it a valuable scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a bicyclic framework that includes two nitrogen atoms within the spiro system, which may influence its interaction with biological targets.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has been shown to modulate the WNT signaling pathway, which is crucial in cell proliferation and differentiation .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has been linked to the inhibition of diacylglycerol kinase alpha, which plays a role in immune response modulation.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is needed to elucidate the mechanisms involved .
The mechanism of action for this compound appears to involve:
- Covalent Bond Formation : The nitrogen atoms in the spiro structure can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity.
- Hydrogen Bonding : The presence of the Boc group allows for hydrogen bonding interactions with biological molecules, influencing their stability and activity.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
- Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor growth when treated with this compound, indicating its potential as a therapeutic agent .
- Comparative Studies : Comparisons with similar compounds reveal that modifications to the spiro structure can significantly alter biological activity and pharmacokinetic properties. For instance, variations in substituents on the nitrogen atoms have been shown to enhance or diminish enzyme inhibition efficacy .
Data Table: Biological Activity Overview
Q & A
Basic Question: What are the standard synthetic protocols for preparing 2-Boc-2,7-diazaspiro[4.5]decane oxalate?
Answer:
The synthesis typically involves three key steps: (1) Boc-protection of the secondary amine in the diazaspiro framework, (2) cyclization via nucleophilic substitution or reductive amination to form the spirocyclic core, and (3) oxalate salt formation to improve crystallinity. For example, analogous spirocyclic compounds (e.g., 6-Boc-2,6-diazaspiro[4.5]decane) require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent Boc-group cleavage . Optimization of oxalate salt stoichiometry (1:1 or 2:1 base-to-acid ratio) is critical for purity, as excess oxalic acid can lead to hygroscopic byproducts.
Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms spirocyclic geometry via distinct splitting patterns for axial/equatorial protons (e.g., δ 3.5–4.5 ppm for N-Boc groups).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ ion for C₁₅H₂₅N₂O₆).
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>95% by AUC).
- XRD : Single-crystal X-ray diffraction resolves spatial configuration, as demonstrated in analogous spirocyclic structures .
Advanced Question: How can researchers optimize reaction yields when scaling up synthesis?
Answer:
Employ Design of Experiments (DoE) to identify critical parameters:
- Variables : Temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd/C for hydrogenation).
- Response Surface Methodology (RSM) models interactions between variables, reducing trial runs. For instance, higher polarity solvents may improve cyclization but reduce Boc-group stability .
- In-line analytics (e.g., FTIR monitoring of carbonyl peaks) enable real-time adjustments.
Advanced Question: How should researchers resolve contradictions between NMR and MS data (e.g., unexpected adducts)?
Answer:
Contradictions often arise from:
- Ionization artifacts in MS : Adducts (e.g., Na⁺, K⁺) or in-source fragmentation. Use MS/MS fragmentation to confirm parent ions.
- Dynamic equilibria in NMR : Proton exchange or rotameric populations. Variable-temperature NMR (e.g., 25°C to −40°C) can "freeze" conformers for clearer analysis .
- Byproduct identification : LC-MS/MS with collision-induced dissociation (CID) isolates impurities.
Advanced Question: What theoretical frameworks guide mechanistic studies of spirocyclic reactivity?
Answer:
- Molecular Orbital Theory : Predicts nucleophilic attack sites on the spirocyclic core using HOMO/LUMO maps.
- Steric Effects : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance from Boc groups during cyclization .
- Thermodynamic Stability : Transition-state analysis (IRC calculations) identifies rate-limiting steps, such as ring-closing via SN2 pathways .
Advanced Question: What methodological challenges arise in crystallizing this compound?
Answer:
- Polymorphism : Screen solvents (e.g., EtOAc, hexane) and cooling rates to isolate stable polymorphs.
- Co-crystallization Agents : Additives like crown ethers can stabilize lattice structures, as seen in related diazaspiro compounds .
- Hydration Sensitivity : Use Karl Fischer titration to ensure anhydrous conditions during crystallization.
Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature?
Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24h.
- Oxidative stress : Treat with 3% H₂O₂.
- Thermal analysis : TGA/DSC identifies decomposition thresholds (e.g., Boc-group loss at >150°C).
- HPLC-PDA : Track degradation products via UV-Vis spectra (e.g., λ = 210 nm for oxalate) .
Advanced Question: What advanced techniques elucidate the compound’s role in catalytic or biological systems?
Answer:
- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs (e.g., via reductive amination with labeled NH₄OAc) trace metabolic pathways .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases).
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
